3-Ethylheptanoic acid

Descripción general

Descripción

Synthesis Analysis

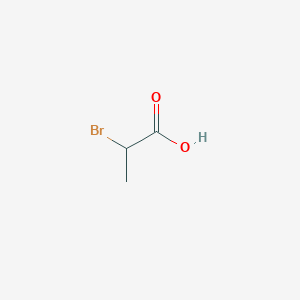

The synthesis of compounds related to 3-Ethylheptanoic acid often involves multi-step chemical processes that aim to achieve high purity and yield. For instance, an improved synthetic method for 3-methylheptanoic acid, which shares a similar synthesis pathway to 3-Ethylheptanoic acid, was developed by Li Wei (2010). This method involves the reaction of crotonic acid with sec-butyl alcohol to protect the carbonyl group, followed by a reaction with n-butylmagnesium bromide to obtain the sec-butyl 3-methylheptanoate. The latter is then hydrolyzed under alkali conditions to yield the final product, demonstrating a novel approach with high product purity (Li Wei, 2010).

Molecular Structure Analysis

The characterization of molecular structures in compounds like 3-Ethylheptanoic acid is typically achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed insights into the compound's molecular framework and the nature of its chemical bonds, essential for understanding its chemical behavior and properties.

Chemical Reactions and Properties

Chemical reactions involving compounds related to 3-Ethylheptanoic acid showcase the compound's reactivity and potential for further chemical modifications. For example, the homogeneous and heterogeneous catalyzed synthesis of 2-ethylheptanoic acid from carbon dioxide, butadiene, and hydrogen indicates the versatility of such compounds in chemical synthesis, involving steps like hydrogenation and lactone ring cleavage (A. Behr & Volker A. Brehme, 2002).

Aplicaciones Científicas De Investigación

Metabolism of Related Compounds :

- 2-Ethylhexanoic Acid Metabolism : A study by Stingel et al. (2007) found that the major catabolic pathway of 2-ethylhexanoic acid in humans is beta-oxidation, leading to the formation of 3-oxo-2-ethylhexanoic acid as the main urinary metabolite (Stingel et al., 2007).

Synthesis Techniques :

- Homogeneous and Heterogeneous Catalysis : Behr and Brehme (2002) described the synthesis of 2-ethylheptanoic acid by hydrogenation of a lactone, which is itself produced by reacting butadiene with carbon dioxide (Behr & Brehme, 2002).

- Oxidation of 2-Ethylhexanal : Gliński and Kijeński (1995) studied the liquid phase oxidation of 2-ethylhexanal, finding 2-ethylhexanoic acid as the main reaction product (Gliński & Kijeński, 1995).

Catalytic Applications :

- Iron(III) 2-Ethylhexanoate in Diels–Alder Reactions : Gorman and Tomlinson (1998) used iron(III) 2-ethylhexanoate as a catalyst for the stereoselective Diels–Alder reaction (Gorman & Tomlinson, 1998).

Environmental and Health Impacts :

- Metabolism of 3-Methylheptane : Serve et al. (1993) found that 3-methylheptane, a component of fuels and solvents, is metabolized in rats to various compounds, including 2-ethylhexanoic acid (Serve et al., 1993).

Chemical Production :

- Enzymatic Production of Esters : Zheng et al. (2012) discussed the enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester, a valuable synthetic intermediate, using immobilized lipase (Zheng et al., 2012).

Analytical Methods :

- Mass Spectrometry Analysis : Trent et al. (1961) provided mass spectra for 2-ethylheptanoic acid and other aliphatic acids, offering quantitative methods for analyzing mixtures of these acids (Trent et al., 1961).

Catalyst Characterization and Application :

- Deoxygenation on Ni-Promoted Catalysts : Brimont et al. (2012) investigated the deoxygenation of ethyl heptanoate using various transition metal sulfide catalysts, including Ni-promoted MoS2 (Brimont et al., 2012).

Propiedades

IUPAC Name |

3-ethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLMZMISZCYBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931612 | |

| Record name | 3-Ethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylheptanoic acid | |

CAS RN |

14272-47-0 | |

| Record name | 3-Ethylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014272470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

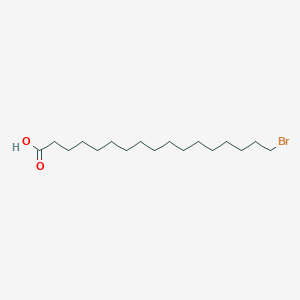

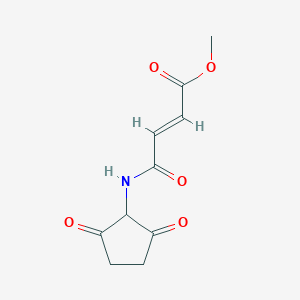

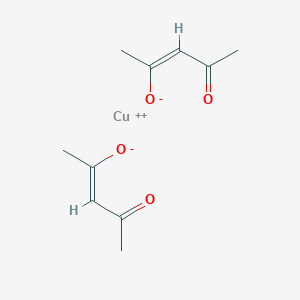

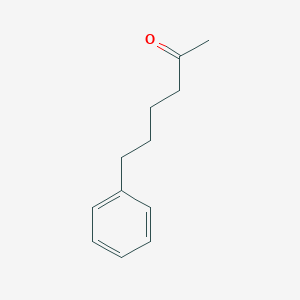

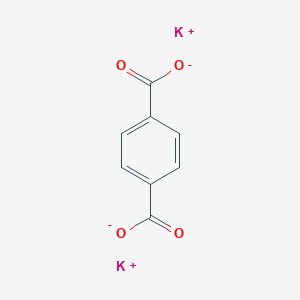

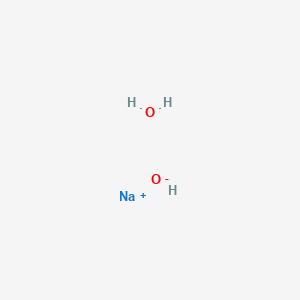

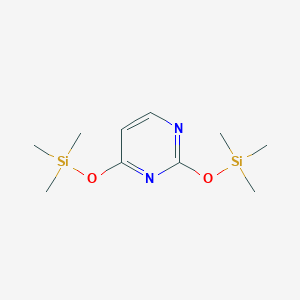

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

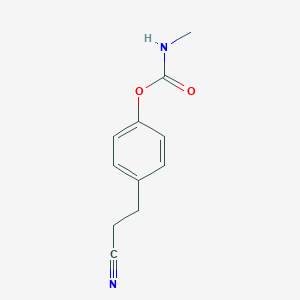

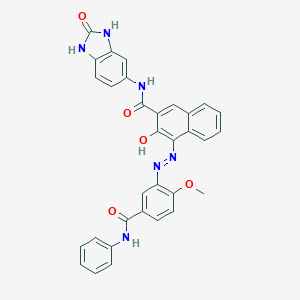

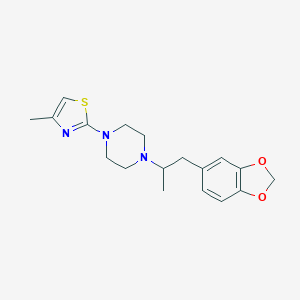

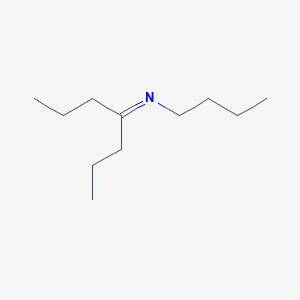

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.